Methyl 3-iodo-6-methylpyrazine-2-carboxylate
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Overview
Description
Methyl 3-iodo-6-methylpyrazine-2-carboxylate is an organic compound with the molecular formula C7H7IN2O2. It is a derivative of pyrazine, a heterocyclic aromatic organic compound. This compound is characterized by the presence of an iodine atom at the 3rd position, a methyl group at the 6th position, and a carboxylate ester group at the 2nd position of the pyrazine ring. It is primarily used in research and development due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-iodo-6-methylpyrazine-2-carboxylate typically involves the iodination of 6-methylpyrazine-2-carboxylate. One common method includes the use of iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, in an organic solvent like acetic acid. The reaction is carried out under reflux conditions to ensure complete iodination.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale iodination reactions using optimized conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-iodo-6-methylpyrazine-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form carbon-carbon bonds.
Reduction Reactions: The compound can be reduced to remove the iodine atom, yielding the corresponding methylpyrazine derivative.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium azide or primary amines in the presence of a base (e.g., potassium carbonate) are commonly used.
Coupling Reactions: Palladium catalysts and bases such as potassium phosphate are employed in the presence of a suitable solvent like dimethylformamide.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are used under controlled conditions.
Major Products Formed
Substitution Reactions: Products include various substituted pyrazine derivatives depending on the nucleophile used.
Coupling Reactions: The major products are biaryl compounds formed through the coupling of the pyrazine ring with aromatic boronic acids.
Reduction Reactions: The primary product is 6-methylpyrazine-2-carboxylate.
Scientific Research Applications
Methyl 3-iodo-6-methylpyrazine-2-carboxylate is utilized in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Research into potential pharmaceutical applications includes its use as a precursor for drug development.
Industry: It is employed in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 3-iodo-6-methylpyrazine-2-carboxylate involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The iodine atom, in particular, facilitates substitution and coupling reactions, making it a versatile intermediate in organic synthesis. The compound’s effects are mediated through its interactions with molecular targets, such as enzymes or receptors, depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-amino-6-iodopyrazine-2-carboxylate
- Methyl 3-bromo-6-methylpyrazine-2-carboxylate
- Methyl 3-chloro-6-methylpyrazine-2-carboxylate
Uniqueness
Methyl 3-iodo-6-methylpyrazine-2-carboxylate is unique due to the presence of the iodine atom, which imparts distinct reactivity compared to its bromo and chloro analogs. The iodine atom’s larger size and lower electronegativity make it more reactive in substitution and coupling reactions, providing a broader range of synthetic applications.
Properties
Molecular Formula |
C7H7IN2O2 |
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Molecular Weight |
278.05 g/mol |
IUPAC Name |
methyl 3-iodo-6-methylpyrazine-2-carboxylate |
InChI |
InChI=1S/C7H7IN2O2/c1-4-3-9-6(8)5(10-4)7(11)12-2/h3H,1-2H3 |
InChI Key |
HKESVDUIRKUAAK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(C(=N1)C(=O)OC)I |
Origin of Product |
United States |
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